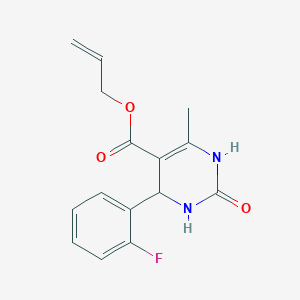![molecular formula C21H24FN5O B5243289 4-[[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]methyl]-2-(4-fluorophenyl)-5-methyl-1,3-oxazole](/img/structure/B5243289.png)
4-[[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]methyl]-2-(4-fluorophenyl)-5-methyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]methyl]-2-(4-fluorophenyl)-5-methyl-1,3-oxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyrazine, piperazine, fluorophenyl, and oxazole moieties, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]methyl]-2-(4-fluorophenyl)-5-methyl-1,3-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine and piperazine intermediates, followed by their coupling with the fluorophenyl and oxazole components. Common reagents used in these reactions include various halogenated compounds, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]methyl]-2-(4-fluorophenyl)-5-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-[[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]methyl]-2-(4-fluorophenyl)-5-methyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]methyl]-2-(4-fluorophenyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.
Caffeine: An alkaloid with a purine structure known for its stimulant properties.
Uniqueness
4-[[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]methyl]-2-(4-fluorophenyl)-5-methyl-1,3-oxazole is unique due to its combination of pyrazine, piperazine, fluorophenyl, and oxazole moieties, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
4-[[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methyl]-2-(4-fluorophenyl)-5-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O/c1-14-12-23-15(2)20(24-14)27-10-8-26(9-11-27)13-19-16(3)28-21(25-19)17-4-6-18(22)7-5-17/h4-7,12H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEQREZLINJRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2CCN(CC2)CC3=C(OC(=N3)C4=CC=C(C=C4)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Hydroxymethyl)-17-(3-methylphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5243217.png)
![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5243218.png)

![N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine](/img/structure/B5243225.png)
![2-(2-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5243228.png)

![(5E)-3-(4-methoxyphenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5243244.png)
![2-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B5243251.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B5243256.png)
![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-(morpholine-4-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B5243261.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-iodobenzamide](/img/structure/B5243279.png)
![1-[(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetyl]piperidine](/img/structure/B5243284.png)

